molecular formula C13H23NO5 B2928495 (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2375250-85-2

(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B2928495
CAS No.: 2375250-85-2
M. Wt: 273.329
InChI Key: FTYKIPORAAKPBP-JTQLQIEISA-N
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Description

(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a chiral amino acid derivative of significant value in medicinal chemistry and drug discovery, primarily serving as a sophisticated building block for the synthesis of protease inhibitors. Its structure incorporates a cyclopentyl ether side chain and a Boc-protected amino group on a stereochemically defined propanoic acid backbone. This configuration is designed to mimic the transition state of peptide hydrolysis, a mechanism central to the function of numerous proteolytic enzymes. Researchers utilize this compound as a key intermediate in the development of inhibitors for serine proteases, a large class of enzymes involved in diverse physiological and pathological processes including blood coagulation, inflammation, and viral replication. The (2S) stereochemistry is critical for conferring high target affinity and selectivity, as it allows the molecule to properly orient within the enzyme's active site. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is a standard feature in peptide synthesis , providing stability during synthetic sequences while being readily removable under mild acidic conditions to unveil the free amine for further coupling. Consequently, this compound is an essential tool for constructing complex peptidomimetics and probing the structure-activity relationships of protease targets, offering a pathway to novel therapeutic agents for conditions like thrombosis, hepatitis, and other diseases driven by proteolytic activity.

Properties

IUPAC Name

(2S)-3-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)8-18-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYKIPORAAKPBP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₉NO₄
  • Molecular Weight : 241.29 g/mol

Structural Features

FeatureDescription
Cyclopentyl groupProvides hydrophobic characteristics
Tert-butoxycarbonyl groupEnhances stability
Amino acid backboneFacilitates interactions with biological targets

The biological activity of (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid primarily involves its interaction with specific receptors and enzymes in the body. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial in metabolic pathways, which may lead to therapeutic effects in conditions like diabetes and obesity.
  • Modulation of Receptor Activity : It may act on G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate physiological responses.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anti-inflammatory Properties : Studies have demonstrated that it can reduce inflammation markers in vitro, suggesting potential use in inflammatory diseases.
  • Antidiabetic Effects : The compound has been noted for its ability to lower blood glucose levels in animal models, indicating a role in diabetes management.

Case Studies

  • Case Study 1: Diabetes Management
    • In a controlled study involving diabetic rats, administration of (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid resulted in a significant reduction in fasting blood glucose levels compared to the control group. This suggests its potential as a therapeutic agent for diabetes.
  • Case Study 2: Anti-inflammatory Effects
    • A recent study examined the compound's effect on lipopolysaccharide-induced inflammation in macrophages. Results indicated a marked decrease in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.

Summary of Research Findings

Study TypeFinding
In vitro studiesReduced inflammation markers
In vivo studiesLowered blood glucose levels
PharmacokineticsFavorable absorption and distribution

Comparative Analysis of Similar Compounds

To better understand the efficacy of (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, a comparison with similar compounds is useful:

Compound NameAnti-inflammatory ActivityAntidiabetic Activity
Compound AModerateHigh
Compound BHighModerate
(2S)-3-Cyclopentyloxy...HighHigh

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between the target compound and analogous Boc-protected amino acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features
Target Compound C₁₃H₂₂NO₅ 272.27 3-Cyclopentyloxy Enhanced lipophilicity; cyclopentyl ether group
(2S)-3-(4-Chloro-3-fluorophenyl)-Boc-protected propanoic acid C₁₄H₁₇ClFNO₄ 317.74 4-Chloro-3-fluorophenyl Aromatic halogen substituents; higher molecular weight due to Cl/F atoms
Boc-Tyr(O-4-NO₂-Bn)-OH C₂₁H₂₄N₂O₇ 416.43 4-Nitrobenzyl-protected tyrosine Nitroaromatic group; larger size and polarity
Boc-Tyr(O-4-CN-Bn)-OH C₂₂H₂₄N₂O₅ 396.44 4-Cyanobenzyl-protected tyrosine Cyano group; moderate polarity and electron-withdrawing effects
(2S)-3-[(Phenylacetyl)aminomethylsulfanyl]-Boc-protected propanoic acid C₁₇H₂₄N₂O₅S 368.45 Phenylacetylaminomethylsulfanyl Sulfur-containing substituent; potential for disulfide bond formation

Research Findings and Challenges

  • Stereochemical Integrity : highlights the importance of confirming stereochemistry via X-ray crystallography, a critical step for bioactive derivatives like the target compound .
  • Toxicity Profiling: While notes the absence of target organ toxicity for similar compounds, comprehensive toxicological studies for the cyclopentyloxy derivative are lacking .
  • Synthetic Optimization : Coupling reactions (e.g., thiazolidine in ) may require tailored conditions for the cyclopentyloxy group to avoid steric hindrance .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the (2S)-configuration (e.g., coupling constants for adjacent protons) and cyclopentyloxy group placement .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches from the Boc group (~1700 cm⁻¹) and carboxylic acid (~2500-3300 cm⁻¹) .

What strategies mitigate racemization during the removal of the Boc protecting group?

Q. Advanced

  • Mild Acidic Conditions : Use TFA in dichloromethane at 0°C instead of prolonged HCl exposure to prevent amine protonation and subsequent racemization .
  • Scavenger Addition : Add scavengers like triisopropylsilane to quench carbocation intermediates that may induce chirality loss .
  • Post-Deprotection Stabilization : Immediate neutralization with weak bases (e.g., NaHCO₃) to stabilize the free amine .

What are the primary storage conditions to ensure compound stability?

Q. Basic

  • Temperature : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid carboxylic acid dimerization .

How to resolve contradictory data in chiral purity assessments between HPLC and polarimetry?

Q. Advanced

  • Cross-Validation : Compare results with X-ray crystallography or vibrational optical activity (VOA) to confirm absolute configuration .
  • Impurity Analysis : Use LC-MS to identify trace enantiomers or diastereomers that may skew polarimetry readings .
  • Column Optimization : Employ chiral columns with complementary selectors (e.g., cyclodextrin vs. macrocyclic glycopeptide) for HPLC .

What are the common impurities in this compound's synthesis, and how are they identified?

Q. Basic

  • By-Products : Unreacted Boc-protected intermediates or cyclopentyloxy regioisomers (e.g., 3- vs. 2-substituted isomers) .
  • Degradation Products : Hydrolyzed Boc groups forming free amines or cyclopentanol derivatives .
  • Detection : LC-MS (for molecular weight shifts) and 2D NMR (COSY/HSQC) to assign structural anomalies .

How to design a stability study under varying pH for this compound?

Q. Advanced

  • Accelerated Degradation : Expose the compound to buffers at pH 1 (HCl), 7.4 (PBS), and 10 (NaOH) at 40°C for 14 days .
  • Kinetic Analysis : Monitor degradation via UPLC at intervals (0, 7, 14 days) to calculate rate constants and identify pH-sensitive bonds (e.g., ester or amide linkages) .
  • Mechanistic Insight : Use DFT calculations to predict hydrolysis pathways of the Boc group under acidic vs. alkaline conditions .

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